3-(2,6-DICHLOROPHENYL)-5-METHYL-N,N-BIS(PROP-2-EN-1-YL)-1,2-OXAZOLE-4-CARBOXAMIDE
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Overview
Description
3-(2,6-DICHLOROPHENYL)-5-METHYL-N,N-BIS(PROP-2-EN-1-YL)-1,2-OXAZOLE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a dichlorophenyl group, a methyl group, and an oxazole ring, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-DICHLOROPHENYL)-5-METHYL-N,N-BIS(PROP-2-EN-1-YL)-1,2-OXAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the dichlorophenyl group: This step often involves electrophilic aromatic substitution reactions.
Attachment of the prop-2-en-1-yl groups: This can be done using alkylation reactions under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in large reactors.
Chemical Reactions Analysis
Types of Reactions
3-(2,6-DICHLOROPHENYL)-5-METHYL-N,N-BIS(PROP-2-EN-1-YL)-1,2-OXAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(2,6-DICHLOROPHENYL)-5-METHYL-N,N-BIS(PROP-2-EN-1-YL)-1,2-OXAZOLE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for developing new drugs due to its potential biological activity.
Materials Science: The compound’s unique structure makes it suitable for studying its mechanical and electronic properties.
Biological Research: It can be used to investigate its effects on various biological pathways and targets.
Mechanism of Action
The mechanism of action of 3-(2,6-DICHLOROPHENYL)-5-METHYL-N,N-BIS(PROP-2-EN-1-YL)-1,2-OXAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-(2,6-Dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: Shares the dichlorophenyl group but differs in the rest of the structure.
(E)-1-(1,3-Benzodioxol-5-yl)-3-[4-(dimethylamino)-phenyl]prop-2-en-1-one: Contains a different aromatic system and functional groups.
Uniqueness
3-(2,6-DICHLOROPHENYL)-5-METHYL-N,N-BIS(PROP-2-EN-1-YL)-1,2-OXAZOLE-4-CARBOXAMIDE is unique due to its combination of a dichlorophenyl group, a methyl group, and an oxazole ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
3-(2,6-dichlorophenyl)-5-methyl-N,N-bis(prop-2-enyl)-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O2/c1-4-9-21(10-5-2)17(22)14-11(3)23-20-16(14)15-12(18)7-6-8-13(15)19/h4-8H,1-2,9-10H2,3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYULZKFLVSQPRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)N(CC=C)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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